2-(4-Bromo-3-methoxyphenyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-3-methoxyphenyl)piperidine is an organic compound with the molecular formula C12H16BrNO It is a derivative of piperidine, a six-membered heterocyclic amine, and features a bromine atom and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-methoxyphenyl)piperidine typically involves the reaction of 4-bromo-3-methoxybenzaldehyde with piperidine under specific conditions. One common method is the reductive amination process, where the aldehyde group of 4-bromo-3-methoxybenzaldehyde reacts with piperidine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-methoxyphenyl)piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the piperidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the methoxy group.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Aldehydes or acids derived from the oxidation of the methoxy group.
Reduction: De-brominated compounds or modified piperidine derivatives.
Scientific Research Applications
2-(4-Bromo-3-methoxyphenyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-methoxyphenyl)piperidine depends on its interaction with molecular targets such as receptors or enzymes. The bromine atom and methoxy group can influence the compound’s binding affinity and specificity. The piperidine ring can interact with various biological targets, potentially modulating their activity through competitive inhibition or allosteric modulation.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-3-methoxyphenyl)piperidine: Similar structure but with a chlorine atom instead of bromine.
2-(4-Methoxyphenyl)piperidine: Lacks the bromine atom, affecting its reactivity and binding properties.
2-(4-Bromo-3-hydroxyphenyl)piperidine: Has a hydroxy group instead of a methoxy group, altering its chemical behavior.
Uniqueness
2-(4-Bromo-3-methoxyphenyl)piperidine is unique due to the presence of both a bromine atom and a methoxy group on the phenyl ring. This combination of substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H16BrNO |
---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
2-(4-bromo-3-methoxyphenyl)piperidine |
InChI |
InChI=1S/C12H16BrNO/c1-15-12-8-9(5-6-10(12)13)11-4-2-3-7-14-11/h5-6,8,11,14H,2-4,7H2,1H3 |
InChI Key |
BHIVDXVTGSIFRH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CCCCN2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.